molecular formula C25H22FNO4 B14015861 (2R)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-(3-fluorophenyl)butanoic acid

(2R)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-(3-fluorophenyl)butanoic acid

Cat. No.: B14015861
M. Wt: 419.4 g/mol
InChI Key: ZCHBBLGTJJQZDL-OZAIVSQSSA-N
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Description

(2R)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-(3-fluorophenyl)butanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The presence of the fluorophenyl group adds unique properties to the compound, making it valuable in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-(3-fluorophenyl)butanoic acid typically involves multiple steps:

    Fmoc Protection: The amino group is protected using the Fmoc group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.

    Formation of the Butanoic Acid Backbone: The butanoic acid backbone is formed through a series of reactions, including the addition of the fluorophenyl group.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated synthesis machines that can handle multiple steps in a controlled environment. The use of high-throughput techniques and advanced purification methods ensures the efficient production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-(3-fluorophenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the fluorophenyl group.

Scientific Research Applications

(2R)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-(3-fluorophenyl)butanoic acid has several scientific research applications:

    Chemistry: Used in peptide synthesis as a protecting group for amino acids.

    Biology: Employed in the study of protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-(3-fluorophenyl)butanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group can be removed under mild conditions, revealing the free amino group for further reactions.

Comparison with Similar Compounds

Similar Compounds

  • (2S,3R)-2-(9H-Fluoren-9-ylmethoxycarbonyl)amino-3-methylpentanoic acid
  • (2R,3S)-2-(9H-Fluoren-9-ylmethoxycarbonyl)amino-3-(tert-butoxy)butanoic acid

Uniqueness

The presence of the fluorophenyl group in (2R)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-(3-fluorophenyl)butanoic acid distinguishes it from other similar compounds. This group imparts unique chemical properties, such as increased stability and reactivity, making it valuable for specific applications in scientific research and industry.

Properties

Molecular Formula

C25H22FNO4

Molecular Weight

419.4 g/mol

IUPAC Name

(2R)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-(3-fluorophenyl)butanoic acid

InChI

InChI=1S/C25H22FNO4/c26-16-7-5-6-15(12-16)13-22(27)23(24(28)29)25(30)31-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-23H,13-14,27H2,(H,28,29)/t22?,23-/m1/s1

InChI Key

ZCHBBLGTJJQZDL-OZAIVSQSSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[C@H](C(CC4=CC(=CC=C4)F)N)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(C(CC4=CC(=CC=C4)F)N)C(=O)O

Origin of Product

United States

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